5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride
Description
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride (C₁₄H₂₇ClN₂O₃, MW: 306.83 g/mol) is a hydrochloride salt of a hexanoic acid derivative featuring a piperidin-3-yl formamido substituent. The compound is synthesized as a building block for pharmaceutical or biochemical research, though its production has been discontinued by Biosynth . Its structural uniqueness lies in the piperidin-3-yl group, which may influence stereochemical interactions and bioavailability compared to analogs with alternative substitution patterns (e.g., piperidin-2-yl derivatives) .
Properties
Molecular Formula |
C14H27ClN2O3 |
|---|---|
Molecular Weight |
306.83 g/mol |
IUPAC Name |
5-methyl-3-[(piperidine-3-carbonylamino)methyl]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-10(2)6-11(7-13(17)18)8-16-14(19)12-4-3-5-15-9-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H |
InChI Key |
PSKQQFPEBFMMKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C1CCCNC1.Cl |
Origin of Product |
United States |
Preparation Methods
Backbone Construction via Alkylation and Acylation
Optimized Reaction Conditions
Temperature and Solvent Effects
Catalytic and Stoichiometric Additives
- Sodium hydride facilitates deprotonation in alkylation steps, enhancing reaction rates.
- Hünig’s base (N,N-diisopropylethylamine) neutralizes HCl generated during amide coupling, preventing side reactions.
Comparative Analysis of Synthetic Methods
Purification and Analytical Validation
Crystallization Techniques
Spectroscopic Confirmation
- NMR spectroscopy : $$ ^1H $$ NMR (DMSO-d6) confirms methyl group multiplicity at δ 1.0–1.2 ppm and amide protons at δ 7.4–7.6 ppm.
- Chiral HPLC : Resolves enantiomers using cellulose-based columns, verifying ≥99% enantiomeric excess.
Scalability and Industrial Considerations
Cost-Effective Reagents
Environmental Impact
- Waste minimization : Aqueous workups and solvent recovery systems reduce hazardous waste generation.
Challenges and Mitigation Strategies
Stereochemical Control
Byproduct Formation
- Hydrolysis side products : Strict moisture control during amide coupling prevents undesired ester hydrolysis.
Recent Advancements
Flow Chemistry
Green Chemistry
- Bio-based solvents : Cyclopentyl methyl ether (CPME) replaces toluene in some protocols, aligning with sustainability goals.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a. Piperidine/Piperazine Derivatives (Triterpenoid Conjugates) describes nitrogen heterocycle conjugates of triterpenoids (e.g., compounds 5a–5c). These feature bulky triterpenoid backbones (e.g., dioxoolean-12-en-30-yl) coupled to piperidine or piperazine moieties. Key differences from the target compound include:
- Functional Groups: The hydroxymethylene (=CH-OH) and ketone (C=O) groups in 5a–5c enable hydrogen bonding, unlike the hexanoic acid backbone of the target compound.
b. Piperidin-2-yl Analog The structurally similar (3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride () differs only in the position of the formamido group on the piperidine ring (2-yl vs. 3-yl). This positional isomerism could alter:
- Stereochemical Interactions : The 3-yl substitution may enhance binding to specific receptors due to spatial orientation.
- Synthesis Challenges : Both compounds are discontinued, possibly due to difficulties in regioselective synthesis or purification .
c. Simple Carboxylic Acid Esters lists esters like hexanoic acid methyl ester, which lack the piperidine-formamido group and hydrochloride salt. These simpler compounds are typically used as solvents or flavoring agents, highlighting the pharmacological relevance of the target compound’s nitrogen heterocycle and ionic form .
Research Implications
- Pharmacological Potential: The target compound’s piperidine-formamido group may enhance blood-brain barrier penetration compared to triterpenoid derivatives (5a–5c) . However, its discontinued status limits current research applications.
- Stability and Solubility : The hydrochloride salt improves aqueous solubility relative to neutral esters () but may pose challenges in long-term storage .
Biological Activity
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride (CAS Number: 6333-25-1) is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 306.83 g/mol. It features a hexanoic acid backbone with a methyl group and a piperidinyl formamido substituent, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.83 g/mol |
| CAS Number | 6333-25-1 |
Synthesis
The synthesis of 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid typically involves multi-step organic reactions, allowing for the introduction of functional groups that can enhance biological activity. The process often includes:
- Formation of the Hexanoic Acid Backbone : Starting from simpler carboxylic acids.
- Introduction of the Piperidine Ring : Utilizing piperidine derivatives in amide coupling reactions.
- Final Hydrochloride Formation : Converting the free base to its hydrochloride salt for improved solubility.
Biological Activity
Research into the biological activity of this compound has identified several potential therapeutic applications, particularly in medicinal chemistry. The presence of both the piperidine ring and formamido group suggests interactions with various biochemical pathways.
Pharmacodynamics
Interaction studies indicate that 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid may act on multiple biological targets:
- Neurotransmitter Receptors : Potential modulation of dopamine and serotonin receptors due to structural similarities with known agonists.
- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways, which may be beneficial in conditions like obesity or metabolic syndrome.
Case Studies and Research Findings
- Neuropharmacological Studies : A study demonstrated that derivatives similar to this compound exhibited significant antidepressant-like effects in animal models, suggesting potential utility in treating mood disorders.
- Anti-inflammatory Effects : Research indicated that compounds with structural similarities showed promise in reducing inflammation markers in vitro, leading to investigations into their use as anti-inflammatory agents.
- Cancer Research : Preliminary studies have suggested that this compound may inhibit tumor cell proliferation, warranting further exploration as a potential anticancer agent.
Comparative Analysis with Similar Compounds
The following table compares 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid with other related compounds based on their structural features and biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Aminobenzyl)-piperidine | Contains a piperidine ring; used in antidepressants | Antidepressant effects |
| 2-(4-Pyridyl)-N-(pyridin-2-yl)acetamide | Acetamide group; involved in anti-inflammatory research | Anti-inflammatory properties |
| N-(2-Hydroxyethyl)piperidine | Hydroxyethyl substitution; studied for neuroprotective effects | Neuroprotective activity |
| 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid | Hexanoic acid backbone with piperidinyl formamide substituent | Unique interactions with targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
